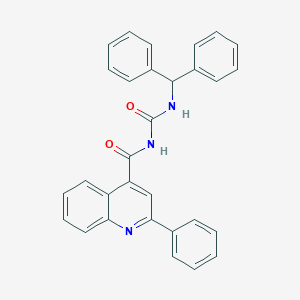

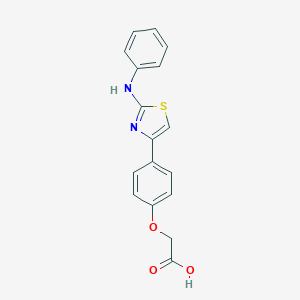

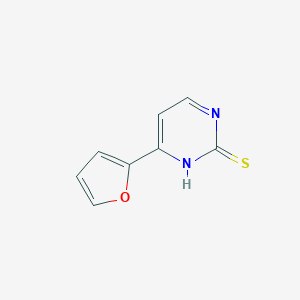

![molecular formula C7H7N3O B068346 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one CAS No. 163452-68-4](/img/structure/B68346.png)

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives, including “2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole derivatives from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of “2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole derivatives, including “2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one”, can undergo a variety of chemical reactions. For instance, they can participate in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Applications De Recherche Scientifique

Antagonist against Platelet-Activating Factor (PAF)

This compound is used as an antagonist against platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis. It also affects the permeability of blood vessels to water and proteins and contributes to the regulation of the immune response.

Materials Science

Imidazo[1,5-a]pyridine derivatives, which include this compound, have shown great potential in the field of materials science . They can be used in the development of new materials with unique properties.

Optoelectronic Devices

These compounds have been used in the development of optoelectronic devices . These devices, which operate on both light and electrical currents, are essential in many technologies, including solar cells, LED lights, and laser diodes.

Sensors

Imidazo[1,5-a]pyridine derivatives are used in the creation of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics.

Anti-Cancer Drugs

Research has shown that these compounds have potential in the development of anti-cancer drugs . They could be used to target specific cancer cells and inhibit their growth.

6. Emitters for Confocal Microscopy and Imaging These compounds have been used as emitters for confocal microscopy and imaging . This allows for the visualization of structures and processes at a microscopic level, providing valuable insights in fields like biology and medicine.

Orientations Futures

The future directions in the research of “2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one” and similar imidazole derivatives could involve the development of new drugs that overcome the increasing problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs .

Mécanisme D'action

Target of Action

Similar compounds such as imidazo[4,5-b]pyridines have been reported to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, making it a potential target for controlling type-II diabetes mellitus .

Mode of Action

For instance, the –NH– group of an imidazo-pyridine compound formed a hydrogen bond with Asp1526, and its imidazo-pyridine ring was stabilized by π-π stacking with Phe1560 .

Biochemical Pathways

Inhibition of α-glucosidase, a potential target of similar compounds, can affect the carbohydrate digestion pathway . This inhibition can reduce the absorption of glucose into the bloodstream, thus controlling postprandial blood glucose levels .

Pharmacokinetics

The inhibitory results of similar compounds are supported by pharmacokinetic prediction and docking studies .

Result of Action

Related compounds have shown potent inhibitory activity against the α-glucosidase enzyme . This inhibition can potentially control postprandial blood glucose levels, offering a strategy for managing type-II diabetes mellitus .

Propriétés

IUPAC Name |

2-methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-7(11)6(5)10-4/h2-3H,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQCGYDZRQNFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

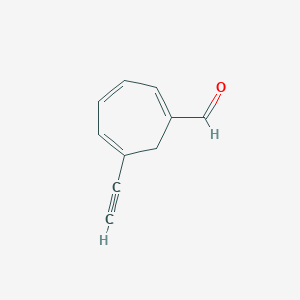

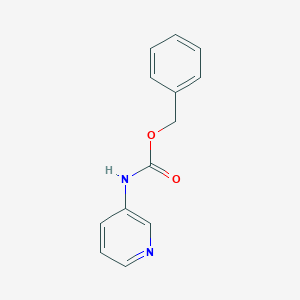

![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)

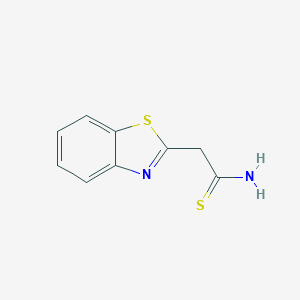

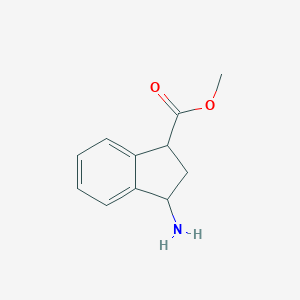

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

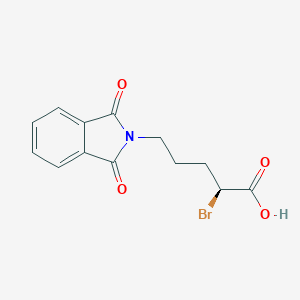

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

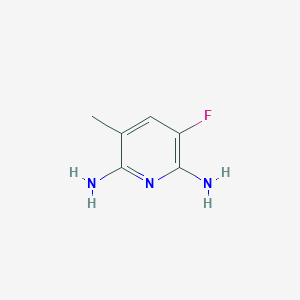

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)